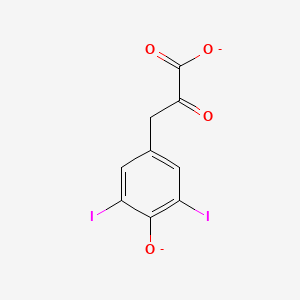
APO-15-zeaxanthinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APO-15-zeaxanthinal is a derivative of retinal, a form of vitamin A. This compound is notable for its role in the visual cycle, where it acts as a chromophore in the photoreceptor cells of the retina. The presence of the hydroxyl group at the 3rd position in the (3R) configuration distinguishes it from other retinal derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of APO-15-zeaxanthinal typically involves the selective reduction of all-trans-retinal. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry at the 3rd position. The reaction conditions often require a controlled environment with specific temperature and pH levels to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required standards for pharmaceutical or research applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (3R)-all-trans-3-oxoretinal.
Reduction: It can be reduced to (3R)-all-trans-3-hydroxyretinol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: (3R)-all-trans-3-oxoretinal
Reduction: (3R)-all-trans-3-hydroxyretinol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
APO-15-zeaxanthinal has several applications in scientific research:
Chemistry: Used as a model compound to study stereoselective reactions and photochemistry.
Biology: Plays a crucial role in understanding the visual cycle and phototransduction in retinal cells.
Medicine: Investigated for its potential therapeutic applications in treating retinal diseases and vitamin A deficiencies.
Industry: Utilized in the production of supplements and pharmaceuticals related to vision health.
Mechanism of Action
The mechanism of action of APO-15-zeaxanthinal involves its role as a chromophore in the visual cycle. Upon absorption of light, it undergoes isomerization, triggering a cascade of biochemical events that result in the perception of light. The molecular targets include opsin proteins in photoreceptor cells, and the pathways involved are part of the phototransduction cascade.
Comparison with Similar Compounds
All-trans-retinal: Lacks the hydroxyl group at the 3rd position.
11-cis-retinal: Isomer with a different configuration at the 11th position.
3-dehydroretinal: Similar structure but with a double bond at the 3rd position.
Uniqueness: APO-15-zeaxanthinal is unique due to its specific stereochemistry and the presence of the hydroxyl group, which influences its chemical reactivity and biological function. This makes it particularly valuable in studies related to vision and photochemistry.
Properties
CAS No. |
60046-53-9 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+/t18-/m1/s1 |
InChI Key |
QPRQNCDEPWLQRO-ZCEAMUHZSA-N |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)
![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1263001.png)

![[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263005.png)
![N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide](/img/structure/B1263007.png)
![[(1S,4S,6R,14S,18R)-18-[8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid](/img/structure/B1263008.png)

